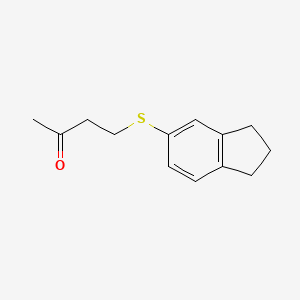![molecular formula C8H13ClO2S B13645986 Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
Spiro[2.5]octane-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2.5]octane-5-sulfonyl chloride is an organic compound with the chemical formula C_8H_13ClO_2S. It is characterized by a spirocyclic structure, which includes a sulfonyl chloride functional group. This compound is typically a colorless to pale yellow liquid with a pungent odor and is used primarily as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octane-5-sulfonyl chloride generally involves the reaction of a spirocyclic compound with thionyl chloride. One common method includes the sulfonation of Spiro[2.5]octane followed by chlorination. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the corrosive nature of the reagents involved .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[2.5]octane-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form Spiro[2.5]octane-5-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
Spiro[2.5]octane-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development due to its ability to modify pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Spiro[2.5]octane-5-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.5]octane-1-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
Norcarane: Another spirocyclic compound used in similar types of reactions.
Uniqueness
Spiro[2.5]octane-5-sulfonyl chloride is unique due to its specific spirocyclic structure and the position of the sulfonyl chloride group, which imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H13ClO2S |
|---|---|
Peso molecular |
208.71 g/mol |
Nombre IUPAC |
spiro[2.5]octane-7-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-2-1-3-8(6-7)4-5-8/h7H,1-6H2 |
Clave InChI |
NURLURXXLYCPLK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2(C1)CC2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
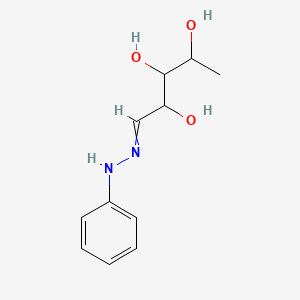
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
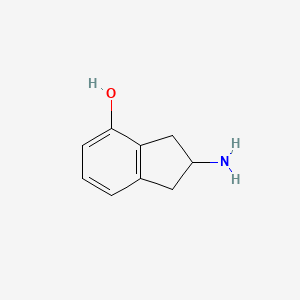
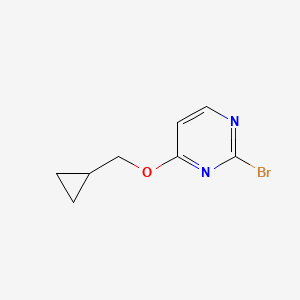
![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)
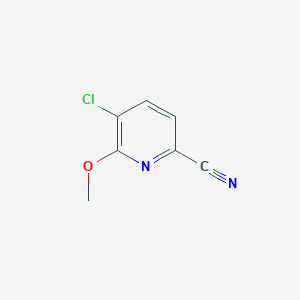
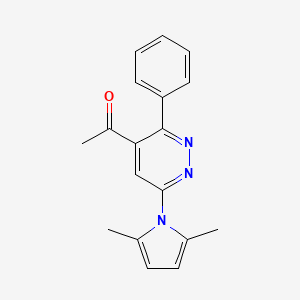
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
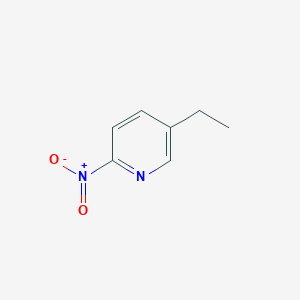
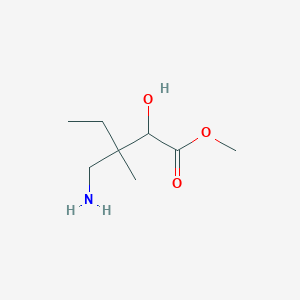
![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)
